Duplex Thermal Stabilization: 5-Me-dC vs. Unmodified dC in Oligonucleotide Hybridization
Oligonucleotides synthesized using 5-Me-dC phosphoramidites (derived from 5'-O-DMT-N4-Bz-5-Me-dC) exhibit a consistent and additive increase in melting temperature (Tm) relative to those containing unmodified deoxycytidine. This stabilization arises from enhanced base stacking interactions due to the hydrophobic 5-methyl group, which reduces water molecule intrusion into the duplex [1]. The effect is quantifiable and sequence-context dependent, ranging from +0.5°C to +1.3°C per substitution. This property enables the design of shorter, more specific oligonucleotides with equivalent or superior binding affinity compared to longer unmodified sequences [2].
| Evidence Dimension | Change in duplex melting temperature (ΔTm) per nucleotide substitution |
|---|---|
| Target Compound Data | ΔTm = +1.3°C per 5-Me-dC substitution (standard reference value for duplex DNA) |
| Comparator Or Baseline | Unmodified deoxycytidine (dC); ΔTm = 0°C (baseline) |
| Quantified Difference | Net increase of up to +1.3°C per 5-Me-dC insertion |
| Conditions | Standard phosphate buffer, pH 7.4, ~30 mM Na⁺, ~1.3 μM DNA single strand concentration; values vary with sequence context [1] |
Why This Matters
This predictable thermal stabilization allows procurement teams to specify 5-Me-dC amidites (and thus this protected intermediate) as a raw material requirement when the target product profile demands higher duplex stability or shorter oligonucleotide length without compromising binding affinity.
- [1] Biomers.net. Duplex Stability – 5-Methyl-dC Modification Data. ΔTm = +1.3°C per substitution vs dC. View Source
- [2] Microsynth. Nucleobase Modifications (for ASOs) – 5-Methyl-2'-deoxycytidine: ΔTm up to 0.5°C per insertion. View Source
